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Compound of Interest

Compound Name: 6-Methoxy-5-methyl-1H-indole

Cat. No.: B1591823 Get Quote

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal

chemistry.[1] Its unique electronic properties and rigid, planar structure allow it to interact with a

wide array of biological targets, making it a frequent feature in marketed drugs and clinical

candidates.[3][4] The therapeutic potential of an indole core can be precisely modulated

through substitution on the ring system. The introduction of a methoxy (-OCH₃) group, as seen

in 6-Methoxy-5-methyl-1H-indole, can enhance metabolic stability and alter the molecule's

electronic profile, thereby influencing its binding affinity and selectivity for specific biological

targets.[2] The additional methyl (-CH₃) group at the C5 position provides another point for

steric and electronic modulation.

This guide focuses specifically on the 6-methoxy, 5-methyl substituted indole, providing the

foundational knowledge required for its synthesis, characterization, and strategic deployment in

research and development programs.

Core Compound Identifiers and Physicochemical
Properties
Accurate identification and understanding of a compound's physical properties are

prerequisites for any laboratory work. The key identifiers and computed properties for 6-
Methoxy-5-methyl-1H-indole are summarized below, based on data from authoritative

chemical databases.[5]
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Property Value Data Source

CAS Number 1071973-95-9 PubChem[5]

IUPAC Name 6-methoxy-5-methyl-1H-indole PubChem[5]

Molecular Formula C₁₀H₁₁NO PubChem[5]

Molecular Weight 161.20 g/mol PubChem[5]

InChIKey
DYUQQIYVHISYAL-

UHFFFAOYSA-N
PubChem[5]

Canonical SMILES
CC1=CC2=C(C=C1OC)NC=C

2
PubChem[5]

XLogP3 (Lipophilicity) 2.4 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem[5]

Hydrogen Bond Acceptor

Count
1 PubChem[5]

Rotatable Bond Count 1 PubChem[5]

Synthesis and Mechanistic Considerations
While numerous named reactions exist for indole synthesis (e.g., Fischer, Bischler, Reissert), a

highly effective and adaptable strategy for constructing substituted indoles is the Madelung

synthesis or a related cyclization approach starting from an appropriately substituted ortho-

toluidine derivative. Below is a representative, plausible protocol for the synthesis of 6-
Methoxy-5-methyl-1H-indole.

Representative Synthetic Protocol: Modified Madelung
Synthesis
This protocol is based on established chemical principles for indole ring formation. The

causality behind the choice of reagents is to facilitate the intramolecular cyclization of an N-

acylated o-toluidine, a robust method for forming the indole ring system.

Step 1: N-Acetylation of 3-Methyl-4-methoxyaniline
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To a stirred solution of 3-methyl-4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g.,

dichloromethane) at 0 °C, add triethylamine (1.2 eq).

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis

indicates complete consumption of the starting aniline.

Quench the reaction with water and extract the product with dichloromethane. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

to yield the N-acetylated intermediate.

Step 2: Intramolecular Cyclization to form 6-Methoxy-5-methyl-1H-indole

To the crude N-(4-methoxy-3-methylphenyl)acetamide from the previous step, add a strong

base such as sodium ethoxide or potassium tert-butoxide (2.5 eq) in an anhydrous, high-

boiling solvent like N,N-Dimethylformamide (DMF).

Heat the mixture to a high temperature (e.g., 250-300 °C) for 2-4 hours. The strong base is

critical for deprotonating the methyl group adjacent to the N-acetyl group, initiating the

cyclization.

Monitor the reaction by TLC or LC-MS.

After cooling, carefully quench the reaction mixture by pouring it over ice water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product via column chromatography on silica gel to obtain pure 6-Methoxy-
5-methyl-1H-indole.

Synthesis Workflow Diagram
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Start: 3-Methyl-4-methoxyaniline

Step 1: N-Acetylation
Reagents: Acetyl Chloride, Triethylamine

Intermediate:
N-(4-methoxy-3-methylphenyl)acetamide

Step 2: Intramolecular Cyclization
Reagents: Strong Base (e.g., NaOEt), High Temp

Crude Product

Purification
(Column Chromatography)

Final Product:
6-Methoxy-5-methyl-1H-indole
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Therapeutic Development Pathways

6-Methoxy-5-methyl-1H-indole
(Core Scaffold)

Oncology
(Kinase Inhibitors, Tubulin Modulators)

Derivatization

CNS Disorders
(Serotonin Receptor Ligands)

Derivatization

Infectious Diseases
(Antiviral, Antimicrobial Agents)

Derivatization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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